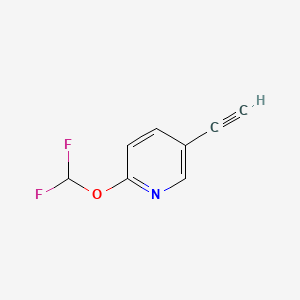

2-(Difluoromethoxy)-5-ethynylpyridine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H5F2NO |

|---|---|

Molecular Weight |

169.13 g/mol |

IUPAC Name |

2-(difluoromethoxy)-5-ethynylpyridine |

InChI |

InChI=1S/C8H5F2NO/c1-2-6-3-4-7(11-5-6)12-8(9)10/h1,3-5,8H |

InChI Key |

UGHVENKEZRJLHO-UHFFFAOYSA-N |

Canonical SMILES |

C#CC1=CN=C(C=C1)OC(F)F |

Origin of Product |

United States |

Synthetic Methodologies for 2 Difluoromethoxy 5 Ethynylpyridine and Analogues

Strategies for the Introduction of the Difluoromethoxy Group

The incorporation of the difluoromethoxy group is a critical step in the synthesis of the target molecule. This functional group is known to enhance metabolic stability, lipophilicity, and binding affinity of bioactive molecules. Several strategies have been developed for its introduction onto pyridine (B92270) rings.

Direct Difluoromethoxylation Approaches

Direct difluoromethoxylation involves the introduction of the -OCF₂H group onto a pre-existing pyridine ring, often starting from a hydroxypyridine precursor. 2-Hydroxypyridine exists in a tautomeric equilibrium with its corresponding pyridone form, 2-pyridone, which is the predominant species and serves as the key substrate for these reactions. rsc.org

One prominent method involves the reaction of 2-pyridones with a difluorocarbene source, such as sodium chlorodifluoroacetate (ClCF₂COONa) or chlorodifluoromethane (B1668795) (Freon-22). researchgate.net The reaction proceeds via the generation of difluorocarbene (:CF₂), which then reacts with the oxygen atom of the pyridone tautomer.

A more recent approach utilizes visible-light photoredox catalysis for the direct C(sp²)–H difluoromethoxylation of heteroaromatic compounds. digitellinc.comacs.org This method employs a shelf-stable pyridinium (B92312) reagent, 4-cyano-1-(difluoromethoxy)pyridin-1-ium trifluoromethanesulfonate, which can be prepared from the corresponding pyridine N-oxide. digitellinc.comacs.org Under blue light irradiation, this reagent facilitates the generation of a difluoromethoxy radical, which can then functionalize the pyridine ring directly, although this method is more commonly applied for C-H functionalization rather than O-functionalization.

| Method | Reagent/Catalyst | Substrate | Key Features |

| Difluorocarbene Reaction | ClCF₂COONa or ClCF₂H | 2-Pyridone | Utilizes readily available industrial reagents. researchgate.net |

| Photoredox Catalysis | 4-cyano-1-(difluoromethoxy)pyridin-1-ium trifluoromethanesulfonate | (Hetero)arenes | Mild, light-induced reaction conditions. digitellinc.comacs.org |

Precursor-Based Routes to Difluoromethoxy-Substituted Pyridines

Precursor-based routes involve the synthesis of an intermediate that is then converted to the desired difluoromethoxy-substituted pyridine. A common strategy is the N-difluoromethylation of 2-pyridones, followed by rearrangement or subsequent transformation.

A novel method describes the direct synthesis of N-difluoromethyl-2-pyridones from readily available pyridines. nih.gov The reaction proceeds through key intermediates known as N-difluoromethylpyridinium salts. nih.gov Similarly, N-(pyridin-2-yl)acetamide derivatives can serve as effective precursors for creating N-difluoromethyl-2-pyridone derivatives in a one-pot synthesis. researchgate.netsci-hub.se This process uses sodium chlorodifluoroacetate as the difluorocarbene source, with the reaction first forming a 1,2-dihydro-2-acetimino-1-difluoromethylpyridine intermediate, which is then hydrolyzed in situ under mild acidic conditions to yield the final product. researchgate.netsci-hub.se

| Precursor | Reagents | Intermediate | Product |

| Pyridine | Bromodifluoroacetic acid esters, Peroxides | N-difluoromethylpyridinium salt | N-difluoromethyl-2-pyridone researchgate.net |

| N-(Pyridin-2-yl)acetamide | ClCF₂COONa, 18-crown-6, Acid | 1,2-dihydro-2-acetimino-1-difluoromethylpyridine | N-difluoromethyl-2-pyridone researchgate.netsci-hub.se |

Palladium-Catalyzed Difluoromethoxylation Methodologies

Palladium-catalyzed cross-coupling reactions represent a powerful tool for forming C-C and C-heteroatom bonds. While direct palladium-catalyzed O-difluoromethoxylation is less common, related methodologies for introducing CF₂-containing groups onto heteroaromatics are well-established. These methods typically involve the coupling of a heteroaryl halide (e.g., 2-chloropyridine (B119429) or 2-bromopyridine) with a difluoromethyl-containing reagent. chemrxiv.orgdntb.gov.ua

For instance, palladium catalysts have been successfully employed for the difluoromethylation of heteroaryl chlorides, bromides, and iodides. dntb.gov.ua Another relevant transformation is the palladium-catalyzed C−H ethoxycarbonyldifluoromethylation of electron-rich heteroarenes using ethyl 2-bromo-2,2-difluoroacetate (BrCF₂CO₂Et). labxing.com In these reactions, the choice of ligand, such as Xantphos or P(t-Bu)₃, is often crucial for achieving high efficiency and selectivity. labxing.comorganic-chemistry.org These C-difluoromethylation methods provide a foundation for developing analogous O-difluoromethoxylation protocols.

Approaches to Ethynyl (B1212043) Functionalization on Pyridine Ring Systems

The introduction of the ethynyl group onto the pyridine ring at the C-5 position is typically achieved after the installation of the difluoromethoxy group. This is commonly accomplished via cross-coupling reactions on a halogenated pyridine intermediate, such as 2-(difluoromethoxy)-5-bromopyridine.

Sonogashira Cross-Coupling Reactions for Ethynyl Introduction

The Sonogashira reaction is the most widely used method for forming sp-sp² carbon-carbon bonds and is ideally suited for the synthesis of 2-(difluoromethoxy)-5-ethynylpyridine (B6199402). wikipedia.org This reaction involves the palladium-catalyzed cross-coupling of a vinyl or aryl halide with a terminal alkyne, in the presence of a copper(I) co-catalyst and an amine base. scirp.orgorganic-chemistry.org

In a typical synthesis, a 5-halo-2-(difluoromethoxy)pyridine (where the halogen is Br or I) is coupled with a protected alkyne, such as trimethylsilylacetylene (B32187) (TMSA), followed by deprotection of the silyl (B83357) group. The reaction is carried out under mild conditions, often at room temperature, using a palladium catalyst like Pd(PPh₃)₄ or Pd(CF₃COO)₂ and a copper(I) salt, typically CuI. scirp.orgsoton.ac.uk An amine, such as triethylamine (B128534) (Et₃N) or diisopropylethylamine (DIPEA), serves as both the base and, in some cases, the solvent. wikipedia.org

| Aryl Halide Substrate | Alkyne | Catalyst System | Base/Solvent | Typical Yield |

| 2-Amino-3-bromopyridines | Various terminal alkynes | Pd(CF₃COO)₂, PPh₃, CuI | Et₃N/DMF | Up to 96% scirp.org |

| 6-Bromo-3-fluoro-2-cyanopyridine | Various terminal alkynes | Pd[PPh₃]₄, CuI | THF/Et₃N | 85-93% soton.ac.uk |

| Aryl Bromides | Various terminal alkynes | Pd(PhCN)₂Cl₂, P(t-Bu)₃, CuI | Dioxane/HN(i-Pr)₂ | High yields at RT organic-chemistry.org |

Alternative Alkynylation Methodologies

While the Sonogashira coupling is highly effective, alternative methods for the alkynylation of pyridine rings have also been explored.

One such alternative is the direct C-H alkynylation of pyridine derivatives. For example, 3H-imidazo[4,5-b]pyridine derivatives have been successfully alkynylated at the C2 position using gem-dibromoalkenes as alkyne precursors. nih.gov This reaction is catalyzed by an inexpensive copper catalyst (CuBr·SMe₂ or Cu(OAc)₂) with a phosphine (B1218219) ligand. nih.gov

Another strategy involves the activation of the pyridine ring through N-oxide formation. Pyridine N-oxides are more reactive towards both electrophiles and nucleophiles than their parent pyridines. researchgate.netresearchgate.net This enhanced reactivity can be harnessed to facilitate functionalization at the C-2 and C-4 positions. After the desired functional group is introduced, the N-oxide can be readily deoxygenated. wikipedia.orgsemanticscholar.org

Decarboxylative alkynylation presents another potential route. This method transforms a carboxylic acid into an alkyne. nih.gov If a suitable precursor like 2-(difluoromethoxy)pyridine-5-carboxylic acid were available, it could potentially be converted to the target ethynyl compound, bypassing the need for a halogenated intermediate. nih.govnih.gov

Convergent and Divergent Synthesis Strategies for the Compound

A divergent strategy , on the other hand, might start from a versatile pyridine intermediate, such as 2-chloro-5-iodopyridine. researchgate.net From this common starting point, one reaction pathway could lead to the introduction of the difluoromethoxy group, while another could functionalize the 5-position. researchgate.net This approach is particularly valuable for creating a library of analogues for structure-activity relationship (SAR) studies by introducing diverse functionalities at various positions of the pyridine ring from a single, readily accessible intermediate. researchgate.net

Sequential functionalization is a cornerstone of pyridine chemistry, involving the stepwise introduction of substituents onto a pyridine ring. This strategy relies on controlling the regioselectivity of successive reactions. For this compound, a plausible route would start with a di-substituted pyridine precursor, for instance, 2-hydroxy-5-bromopyridine.

The synthesis could proceed via the following sequence:

Difluoromethoxylation : The hydroxyl group at the C2 position is converted to the difluoromethoxy group. This can be achieved using various difluoromethylating agents.

Ethynylation : The bromine atom at the C5 position is subsequently replaced with an ethynyl group. This transformation is typically accomplished through a palladium-catalyzed cross-coupling reaction, such as the Sonogashira coupling, with a suitable acetylene (B1199291) source like trimethylsilylacetylene, followed by deprotection.

This stepwise approach allows for the precise installation of the required functional groups. The order of these steps is critical; for instance, performing the Sonogashira coupling before difluoromethoxylation might be complicated by the reactivity of the hydroxyl group under the coupling conditions. Late-stage functionalization, where key groups are introduced towards the end of a synthetic sequence, is a powerful tool in this context, allowing for the derivatization of complex molecules.

Modular synthesis represents a highly efficient and flexible strategy where complex molecules are assembled from pre-fabricated, functionalized building blocks. This approach is particularly advantageous for creating libraries of compounds for drug discovery. In the context of this compound, a modular approach would involve the use of advanced intermediates that can be readily coupled.

Possible modular strategies include:

Coupling a difluoromethoxylated pyridine building block : A synthon such as 2-(difluoromethoxy)-5-bromopyridine or 2-(difluoromethoxy)-5-iodopyridine (B13016373) could be prepared and then coupled with various terminal alkynes. This allows for variation at the 5-position.

Coupling an ethynylated pyridine building block : Alternatively, a building block like 5-ethynyl-2-halopyridine could be synthesized and then reacted with a source for the difluoromethoxy group.

This plug-and-play methodology relies on the availability of robust and high-yielding coupling reactions. The development of novel building blocks and cross-coupling methods has significantly expanded the scope of modular synthesis in heterocyclic chemistry. sruc.ac.uk

Green Chemistry Principles and Sustainable Synthetic Routes in Fluoropyridine Synthesis

The synthesis of fluorinated pharmaceuticals and agrochemicals is increasingly guided by the principles of green chemistry, which aim to reduce the environmental impact of chemical processes. jddhs.com The production of fluoropyridines, including this compound, can be made more sustainable by incorporating these principles. nih.gov

The twelve principles of green chemistry provide a framework for designing safer and more efficient syntheses. nih.gov Key considerations for fluoropyridine synthesis include:

Atom Economy : Synthetic methods should be designed to maximize the incorporation of all materials from the starting reagents into the final product, thus minimizing waste. nih.gov Catalytic reactions are inherently more atom-economical than stoichiometric ones.

Use of Safer Solvents and Reagents : Traditional organic solvents often contribute significantly to the environmental footprint of a synthesis. nih.gov The development of reactions in greener solvents like water, supercritical CO₂, or ionic liquids, or under solvent-free conditions, is a major goal. greenchemistry-toolkit.org

Design for Energy Efficiency : Chemical processes should be designed to minimize energy consumption by conducting reactions at ambient temperature and pressure whenever possible. nih.gov The use of microwave-assisted synthesis or mechanochemistry can often reduce reaction times and energy requirements. greenchemistry-toolkit.org

Catalysis : The use of catalytic reagents is superior to stoichiometric reagents as they are used in small amounts and can often be recycled and reused, reducing waste and cost. nih.gov

| Green Chemistry Principle | Application in Fluoropyridine Synthesis |

|---|---|

| Prevention | Designing synthetic routes with fewer steps and higher yields to minimize waste generation. nih.gov |

| Atom Economy | Employing catalytic cross-coupling reactions (e.g., Sonogashira) instead of stoichiometric alternatives. |

| Less Hazardous Syntheses | Using less toxic fluorinating agents and avoiding hazardous solvents like chlorinated hydrocarbons. |

| Safer Solvents | Exploring reactions in water, ionic liquids, or supercritical fluids to replace volatile organic compounds (VOCs). greenchemistry-toolkit.org |

| Energy Efficiency | Utilizing microwave-assisted or flow chemistry to reduce reaction times and energy inputs. greenchemistry-toolkit.org |

| Reduce Derivatives | Developing regioselective C-H functionalization methods to avoid the use of protecting groups. greenchemistry-toolkit.org |

By integrating these principles, the synthesis of this compound and other valuable fluoropyridines can be performed in a more environmentally responsible and economically viable manner. jddhs.com

Chemical Reactivity and Derivatization of 2 Difluoromethoxy 5 Ethynylpyridine

Reactivity of the Ethynyl (B1212043) Group

The carbon-carbon triple bond of the ethynyl group is a versatile functional handle for numerous organic reactions. Its reactivity is central to the derivatization of 2-(difluoromethoxy)-5-ethynylpyridine (B6199402).

The terminal alkyne functionality of this compound makes it an ideal substrate for "click chemistry," a concept introduced by Karl Barry Sharpless. wikipedia.org Specifically, it readily participates in the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a premier example of a click reaction. wikipedia.orgrsc.org This reaction provides a highly efficient and reliable method for covalently linking the pyridine (B92270) scaffold to other molecules. rsc.org

The CuAAC reaction involves the [3+2] cycloaddition between the terminal alkyne of this compound and an organic azide (B81097) in the presence of a copper(I) catalyst. wikipedia.orgnih.govnih.gov This process is characterized by its high specificity, yielding exclusively the 1,4-disubstituted 1,2,3-triazole regioisomer. nih.gov The reaction proceeds under mild conditions, often in aqueous or organic solvents at room temperature, and demonstrates a broad tolerance for various functional groups. csmres.co.ukinterchim.fr The resulting 1,2,3-triazole ring is chemically stable, making it a robust linker in medicinal chemistry and materials science. nih.gov

The versatility of this reaction allows for the conjugation of this compound with a wide array of azide-containing molecules, including biomolecules, polymers, and fluorescent dyes. interchim.frnih.govbroadpharm.com This has significant implications for drug discovery and development, where the difluoromethoxy-pyridine motif can be incorporated into larger molecular architectures to modulate their biological activity. nih.gov

Table 1: Key Features of CuAAC with this compound

| Feature | Description |

| Reaction Type | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) |

| Reactants | This compound and an organic azide |

| Catalyst | Copper(I) species, often generated in situ from a copper(II) salt and a reducing agent |

| Product | 1,4-disubstituted 1,2,3-triazole |

| Regioselectivity | High, exclusively forms the 1,4-isomer |

| Reaction Conditions | Mild, typically room temperature in various solvents |

| Key Advantages | High efficiency, broad functional group tolerance, and formation of a stable triazole linkage |

Beyond click chemistry, the ethynyl group of this compound can undergo a range of other transformations. Hydration of the terminal alkyne, typically catalyzed by mercury or other transition metal salts in the presence of aqueous acid, would yield the corresponding methyl ketone, 2-(difluoromethoxy)-5-acetylpyridine.

Halogenation reactions can introduce one or two halogen atoms across the triple bond. For instance, reaction with one equivalent of a halogen (e.g., Br₂) would produce the dihaloalkene, while an excess would lead to the tetrahaloalkane. These reactions provide pathways to further functionalized derivatives.

The ethynyl group can also participate in various cycloaddition reactions other than the CuAAC. For example, it can act as a dipolarophile in Huisgen 1,3-dipolar cycloadditions with other 1,3-dipoles besides azides, or as a dienophile in Diels-Alder reactions with suitable dienes, although the latter often requires activation. wikipedia.org

The terminal alkyne of this compound is a valuable coupling partner in various palladium-catalyzed cross-coupling reactions. libretexts.org These reactions are fundamental in organic synthesis for the formation of carbon-carbon bonds. libretexts.org A prominent example is the Sonogashira coupling , which involves the coupling of a terminal alkyne with an aryl or vinyl halide. libretexts.org In the context of this molecule, the ethynyl group itself can be coupled with various organohalides to generate more complex internal alkynes.

The general mechanism for these palladium-catalyzed reactions typically involves a catalytic cycle consisting of three main steps: oxidative addition, transmetalation, and reductive elimination. libretexts.orgyoutube.com

Table 2: Examples of Palladium-Catalyzed Reactions Involving the Ethynyl Group

| Reaction Name | Coupling Partner | Product Type |

| Sonogashira Coupling | Aryl/Vinyl Halide | Disubstituted Alkyne |

| Stille Coupling | Organotin Reagent | Substituted Alkyne |

| Suzuki Coupling | Organoboron Reagent | Substituted Alkyne |

These coupling reactions significantly expand the synthetic utility of this compound, allowing for the construction of a wide range of conjugated systems and complex molecular architectures. mdpi.commdpi.com

Reactivity of the Difluoromethoxy Moiety

The difluoromethoxy (-OCF₂H) group is generally considered to be a stable and relatively inert functional group, which is a key reason for its increasing use in medicinal chemistry. researchgate.netnih.gov It serves as a bioisostere for other groups like methoxy (B1213986) or hydroxyl, often improving metabolic stability and modulating physicochemical properties. researchgate.netbham.ac.uk

The difluoromethoxy group exhibits significant stability under a wide range of reaction conditions, including both acidic and basic environments. rsc.org This chemical robustness is attributed to the strong carbon-fluorine bonds. researchgate.net The presence of two electron-withdrawing fluorine atoms also influences the reactivity of the adjacent C-H bond. While generally stable, this C-H bond is more polarized and can act as a lipophilic hydrogen bond donor. researchgate.netnih.gov

Under typical synthetic transformations, the difluoromethoxy group remains intact. For example, it is stable to the conditions used in palladium-catalyzed cross-coupling reactions and click chemistry. However, under forcing conditions or with very strong bases, deprotonation of the difluoromethyl group can occur, potentially leading to the formation of reactive intermediates. acs.org Studies have shown that the combination of a strong base and a Lewis acid can facilitate the deprotonation of Ar-CF₂H groups. acs.org

Fluorine rearrangements or migrations involving the difluoromethoxy group are not commonly observed under standard synthetic conditions. The high bond dissociation energy of the C-F bond makes such processes energetically unfavorable. researchgate.net While some fluorinated compounds can undergo rearrangements, these are typically associated with specific structural motifs or reaction conditions that are not generally applicable to the difluoromethoxy group on an aromatic ring. scispace.com The stability of the difluoromethoxy group is a key feature that contributes to its utility in the design of stable molecules.

Reactivity of the Pyridine Nucleus

Electrophilic and Nucleophilic Aromatic Substitution Patterns

The substitution patterns of the pyridine ring are heavily skewed away from electrophilic reactions and towards nucleophilic ones due to its pronounced electron-deficient character.

Electrophilic Aromatic Substitution (EAS): Pyridine and its derivatives are notoriously unreactive towards electrophilic aromatic substitution. The ring nitrogen atom deactivates the system towards attack by electrophiles. Furthermore, the strongly electron-withdrawing 2-(difluoromethoxy) group further deactivates the ring, making electrophilic substitution exceptionally difficult. Under forced conditions, if a reaction were to occur, electrophilic attack on a pyridine ring generally directs to the C-3 or C-5 position. In this specific molecule, the C-5 position is already substituted, leaving the C-3 position as the most likely, albeit highly unfavored, site for electrophilic attack. Common EAS reactions like nitration or halogenation typically require harsh conditions and often result in low yields. lumenlearning.commasterorganicchemistry.comyoutube.com

Nucleophilic Aromatic Substitution (NAS): Conversely, the electron-poor nature of the pyridine nucleus makes it an excellent candidate for nucleophilic aromatic substitution (SNAr). nih.gov This reactivity is enhanced by the presence of the electron-withdrawing difluoromethoxy group. Nucleophilic attack is favored at the positions ortho and para to the electron-withdrawing substituent and the ring nitrogen, which are the C-4 and C-6 positions. These positions can effectively stabilize the negative charge of the intermediate Meisenheimer complex. nih.gov Therefore, this compound is predicted to be most susceptible to nucleophilic attack at the C-4 and C-6 positions, assuming a suitable leaving group is present or a hydride is displaced.

| Reaction Type | Reactivity | Predicted Position(s) of Attack | Governing Factors |

|---|---|---|---|

| Electrophilic Aromatic Substitution (EAS) | Highly Disfavored | C-3 (if forced) | - Electron-deficient pyridine ring

|

| Nucleophilic Aromatic Substitution (NAS) | Favored | C-4, C-6 | - Electron-deficient pyridine ring

|

N-Oxidation and Reduction Reactions

N-Oxidation: The lone pair of electrons on the pyridine nitrogen atom can be readily oxidized to form a pyridine N-oxide. This transformation is typically achieved using oxidizing agents such as hydrogen peroxide or peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA). nih.gov The resulting N-oxide of this compound would have significantly altered electronic properties. The N-oxide group is strongly electron-donating through resonance, which activates the pyridine ring, particularly at the C-2 and C-4 positions, making it more susceptible to both electrophilic and nucleophilic attack. tandfonline.comscripps.edu This activation provides a common strategy to functionalize otherwise unreactive pyridine rings. tandfonline.com

Reduction: Reduction of the pyridine nucleus is a challenging transformation that typically requires high-pressure catalytic hydrogenation. This process would convert the aromatic pyridine ring into a piperidine (B6355638) ring. However, for this compound, the selectivity of this reaction would be a major issue. The ethynyl group is also readily reduced under typical hydrogenation conditions, often more easily than the aromatic ring. Therefore, achieving selective reduction of the pyridine nucleus without concomitant reduction of the alkyne would necessitate carefully chosen catalysts and reaction conditions.

| Reaction | Typical Reagents | Expected Product | Key Considerations |

|---|---|---|---|

| N-Oxidation | m-CPBA, H₂O₂/Acetic Acid | This compound N-oxide | Activates the ring for subsequent substitution reactions. |

| Ring Reduction | H₂, Pd/C (high pressure); NaBH₄/NiCl₂ | 2-(Difluoromethoxy)-5-ethylpiperidine | Non-selective; the ethynyl group is also susceptible to reduction. |

Multi-Component Reactions Involving the Compound as a Synthon

Multi-component reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single operation to form a product that incorporates portions of all the starting materials. nih.govbeilstein-journals.org In this context, this compound can be envisioned as a valuable "synthon," or building block, primarily leveraging the reactivity of its terminal alkyne.

While specific MCRs employing this exact molecule are not widely documented, its structure lends itself to several potential MCR strategies. The ethynyl group is a versatile functional handle for participating in various coupling and cycloaddition reactions that can be integrated into MCR sequences.

Potential MCR Applications:

A³ Coupling (Aldehyde-Alkyne-Amine): The terminal alkyne of this compound could react with an aldehyde and a secondary amine in the presence of a metal catalyst (e.g., copper or gold) to form a propargylamine. This is a powerful MCR for generating molecular complexity.

Sonogashira-based MCRs: The molecule could serve as the alkyne component in a Sonogashira coupling with an aryl or vinyl halide. This coupling could be part of a more complex, one-pot sequence involving other components, thereby constituting an MCR.

The utility of this compound as a synthon in MCRs allows for the rapid assembly of complex molecules, embedding the unique difluoromethoxypyridine scaffold into larger, more diverse chemical structures. beilstein-journals.orgmdpi.com

| Potential MCR Type | Reactive Site on Synthon | Other Components | Potential Product Class |

|---|---|---|---|

| A³ Coupling | Ethynyl group (C≡C-H) | Aldehyde, Secondary Amine | Propargylamines |

| Sonogashira-based Sequence | Ethynyl group (C≡C-H) | Aryl/Vinyl Halide, other reactants | Substituted alkynes, heterocycles |

| Azide-Alkyne Cycloaddition | Ethynyl group (C≡C-H) | Organic Halide, Sodium Azide | 1,2,3-Triazoles |

Role As a Versatile Synthetic Building Block

Application in the Construction of Complex Heterocyclic Systems

The presence of the highly reactive terminal alkyne (ethynyl group) and the functional pyridine (B92270) core makes 2-(Difluoromethoxy)-5-ethynylpyridine (B6199402) a key intermediate for synthesizing fused and substituted heterocyclic structures. Heterocyclic compounds are of immense interest in medicinal chemistry and materials science due to their diverse biological activities and electronic properties. researchgate.netbenthamscience.com

The pyridine moiety and the adjacent ethynyl (B1212043) group provide a strategic framework for constructing pyrido-fused scaffolds, which are heterocyclic systems where one or more rings are fused to the pyridine core. researchgate.net These structures are prevalent in pharmaceuticals and functional materials. The synthesis of such systems often involves cyclization reactions where the ethynyl group participates in the formation of a new ring.

Table 1: Potential Reactions for Pyrido-Fused Scaffold Synthesis

| Reaction Type | Potential Reagents | Resulting Scaffold |

|---|---|---|

| Palladium-Catalyzed Annulation | o-Haloanilines | Pyrido-fused indoles |

| Cycloisomerization | Ynamides | Furo[2,3-b]pyridines researchgate.net |

The ethynyl group is a versatile functional handle for building non-fused heterocyclic rings, such as pyrimidines and isoxazoles, onto the pyridine scaffold.

Pyrimidine (B1678525) Derivatives: Pyrimidine rings can be constructed from alkynes through cyclocondensation reactions. For instance, the reaction of an ethynyl precursor with urea, thiourea, or guanidine (B92328) can lead to the formation of a pyrimidine ring. uobaghdad.edu.iq This approach allows the synthesis of 5-substituted pyrimidines attached to the 2-(difluoromethoxy)pyridine (B1422638) core, creating novel structures for biological screening. Pyrimidine derivatives are known to exhibit a wide range of biological activities, including anticancer properties. uobaghdad.edu.iqnih.gov

Isoxazole (B147169) Derivatives: The synthesis of isoxazole rings can be readily achieved via [3+2] cycloaddition reactions between the ethynyl group of this compound and a nitrile oxide. nih.gov Nitrile oxides, often generated in situ from oximes, react with terminal alkynes to form 3,5-disubstituted isoxazoles. nih.gov This method provides a direct route to linking the pyridine core to an isoxazole moiety, a substructure found in numerous pharmacologically active compounds. niscpr.res.innih.govmdpi.com

Polycyclic Aromatic Nitrogen Heterocycles (PANHs) are a class of compounds containing fused aromatic rings, including at least one nitrogen atom. researchgate.net The ethynyl group on the pyridine ring can act as a dienophile or participate in other pericyclic and metal-catalyzed reactions to build additional aromatic rings. This expands the planar, conjugated system of the molecule, which is a key feature for applications in materials science, such as organic electronics. The infrared characteristics of PANHs are of interest in astrochemistry, and their response to environmental factors like pressure can be distinct from their all-carbon analogs. researchgate.net

Contributions to Fluorine-Containing Organic Compounds

The incorporation of fluorine into organic molecules is a widely used strategy in medicinal chemistry to enhance a compound's pharmacological profile. nih.gov The difluoromethoxy (-OCF₂H) group in this compound is a key feature that allows chemists to introduce fluorine into target molecules, thereby modulating their properties. unipa.itmdpi.com

The difluoromethoxy group is often used as a bioisostere for other functional groups like a methoxy (B1213986) (-OCH₃) or a hydroxyl (-OH) group. This substitution can have profound effects on the molecule's physicochemical properties.

Lipophilicity: Lipophilicity, often measured as LogP or LogD, is a critical parameter that affects a drug's absorption, distribution, metabolism, and excretion (ADMET) profile. mdpi.com While fluorine is highly electronegative, the effect of fluorinated groups on lipophilicity can be complex and context-dependent. nih.govnih.gov The -OCF₂H group generally increases lipophilicity compared to a hydroxyl group but can modulate it differently than a methoxy or trifluoromethoxy group, providing a tool for fine-tuning this property to optimize drug-likeness. nih.gov

Metabolic Stability: The introduction of fluorine can block sites of metabolic oxidation. The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it resistant to cleavage by metabolic enzymes like cytochrome P450. nih.gov Replacing a metabolically labile group (like the methyl group of a methoxy ether) with a difluoromethoxy group can enhance the metabolic stability of a drug candidate, leading to a longer half-life in the body. nih.govnih.gov

Table 2: Influence of the Difluoromethoxy Group on Molecular Properties

| Property | Comparison Group | Effect of -OCF₂H Substitution | Reference |

|---|---|---|---|

| Lipophilicity (LogP) | Methoxy (-OCH₃) | Can be similar or slightly higher, provides fine-tuning. | nih.gov |

| Metabolic Stability | Methoxy (-OCH₃) | Generally increased due to resistance to oxidative metabolism. | nih.govnih.gov |

| Acidity/Basicity (pKa) | Methoxy (-OCH₃) | Increases acidity of nearby protons; decreases basicity of the pyridine nitrogen due to strong electron withdrawal. | nih.gov |

| Hydrogen Bonding | Hydroxyl (-OH), Thiol (-SH) | Can act as a weak hydrogen bond donor. | nih.gov |

The two fluorine atoms in the difluoromethoxy group exert a powerful electron-withdrawing inductive effect. This significantly alters the electronic landscape of the entire molecule.

This electronic perturbation influences:

Reactivity: The electron-poor nature of the pyridine ring can affect its susceptibility to nucleophilic or electrophilic attack. It also influences the reactivity of the ethynyl group in subsequent synthetic transformations.

Acidity and Basicity: The electron-withdrawing nature of the -OCF₂H group decreases the electron density on the pyridine nitrogen, making it less basic (lowering its pKa) compared to non-fluorinated analogs. nih.gov

Molecular Interactions: The altered electronic distribution can change how the final molecule interacts with biological targets, such as enzymes or receptors. The unique dipole moment and electrostatic potential created by the -OCF₂H group can lead to different binding affinities and selectivities. nih.gov The ability of the difluoromethyl group to act as a weak hydrogen bond donor further adds to its unique interaction profile. nih.gov

Use in Combinatorial Chemistry and Chemical Library Synthesis

Combinatorial chemistry is a powerful strategy for the rapid synthesis of large and diverse collections of compounds, known as chemical libraries, which can then be screened for biological activity. nih.goviipseries.orgescholarship.org this compound is an excellent building block for the construction of such libraries due to its trifunctional nature, which allows for the systematic introduction of diversity at multiple points of the molecule.

The ethynyl group is particularly well-suited for combinatorial approaches. By reacting this compound with a diverse set of azides via click chemistry, a library of triazole-containing compounds can be rapidly generated. Similarly, coupling the alkyne with a variety of aryl or vinyl halides through Sonogashira reactions can produce a library of substituted pyridine derivatives.

Below is a hypothetical data table illustrating how a chemical library could be generated from this compound using a combinatorial approach with a set of diverse azides.

| Entry | Azide (B81097) Building Block (R-N3) | Resulting Triazole Product |

| 1 | Benzyl Azide | 1-Benzyl-4-(2-(difluoromethoxy)pyridin-5-yl)-1H-1,2,3-triazole |

| 2 | Phenyl Azide | 4-(2-(Difluoromethoxy)pyridin-5-yl)-1-phenyl-1H-1,2,3-triazole |

| 3 | 1-Azido-4-methylbenzene | 4-(2-(Difluoromethoxy)pyridin-5-yl)-1-(p-tolyl)-1H-1,2,3-triazole |

| 4 | 1-Azido-4-chlorobenzene | 1-(4-Chlorophenyl)-4-(2-(difluoromethoxy)pyridin-5-yl)-1H-1,2,3-triazole |

| 5 | 1-Azido-3-methoxybenzene | 4-(2-(Difluoromethoxy)pyridin-5-yl)-1-(3-methoxyphenyl)-1H-1,2,3-triazole |

This combinatorial approach allows for the efficient exploration of chemical space around the 2-(difluoromethoxy)pyridine scaffold, significantly accelerating the process of lead discovery in both pharmaceutical and agrochemical research. The resulting libraries can be subjected to high-throughput screening to identify compounds with desired biological activities. nih.govnih.gov

Conclusion

Medicinal Chemistry Research Scaffolds and Molecular Design

In the realm of medicinal chemistry, this compound serves as a valuable scaffold for the design and synthesis of novel therapeutic agents. Its constituent parts each contribute to its potential utility in developing new drugs.

Design and Synthesis of Ligands for Specific Protein Targets (Conceptual)

The structure of this compound is well-suited for the conceptual design of ligands that can bind to specific protein targets. The pyridine nitrogen can act as a hydrogen bond acceptor, while the difluoromethoxy group can participate in hydrogen bonding as a "lipophilic hydrogen bond donor". nih.gov The ethynyl group can be functionalized to introduce additional pharmacophoric elements or to covalently bind to a target protein.

Conceptually, this scaffold could be elaborated to target a variety of proteins. For instance, by coupling the ethynyl group with various azides via copper-catalyzed azide-alkyne cycloaddition ("click chemistry"), a library of triazole-containing derivatives can be synthesized. These derivatives can be designed to fit into the binding pockets of enzymes such as kinases or proteases, where the pyridine and difluoromethoxy groups can form specific interactions with the protein backbone or side chains. The design process would involve computational modeling to predict binding affinities and guide the selection of appropriate substituents to be added to the ethynyl group. nih.gov

| Feature of Scaffold | Potential Interaction with Protein Target | Example of Elaboration |

| Pyridine Nitrogen | Hydrogen Bond Acceptor | Formation of hydrogen bonds with backbone amide protons. |

| Difluoromethoxy Group | Lipophilic Hydrogen Bond Donor | Interaction with polar residues in a hydrophobic pocket. |

| Ethynyl Group | Covalent Bonding/Further Functionalization | Reaction with a cysteine residue or addition of a larger group to fill a binding pocket. |

Exploration of Bioisosteric Replacements Utilizing Difluoromethoxy Groups

The difluoromethoxy (-OCF₂H) group is a key feature of this compound that allows for its use in bioisosteric replacement strategies. Bioisosteres are substituents or groups with similar physical or chemical properties that impart similar biological properties to a chemical compound. rsc.org The difluoromethoxy group is often considered a bioisostere of the methoxy (B1213986) (-OCH₃) group, but with altered electronic and metabolic properties. nih.gov

A primary reason for employing the -OCF₂H group is to block metabolic O-demethylation, a common metabolic pathway for methoxy-containing compounds, which can improve the pharmacokinetic profile of a drug candidate. nih.gov Furthermore, the difluoromethoxy group is more lipophilic than a methoxy group and can act as a weak hydrogen bond donor, which can lead to enhanced binding affinity with a protein target. nih.gov Research has shown that replacing a pyridine-N-oxide with a 2-difluoromethylpyridine can enhance biological activity, demonstrating the potential of such bioisosteric replacements. rsc.org

| Property | Methoxy (-OCH₃) | Difluoromethoxy (-OCF₂H) | Implication in Drug Design |

| Metabolic Stability | Susceptible to O-demethylation | More resistant to oxidative metabolism | Improved in vivo half-life. nih.gov |

| Lipophilicity | Lower | Higher | Can enhance membrane permeability. |

| Hydrogen Bonding | H-bond acceptor | Weak H-bond donor | Can form additional interactions with the target. nih.gov |

| Electronic Effect | Electron-donating | Electron-withdrawing | Alters the electronics of the pyridine ring. |

Scaffold Hopping and Lead Optimization Strategies in Research

Scaffold hopping is a strategy in drug design that involves replacing the core structure of a known active compound with a different scaffold while retaining the original's biological activity. nih.govgithub.io The this compound scaffold can be used in such strategies to generate novel chemotypes with potentially improved properties. nih.gov For example, a known drug containing a different heterocyclic core could be redesigned to incorporate the difluoromethoxypyridine scaffold, with the aim of improving potency, selectivity, or pharmacokinetic properties, or to circumvent existing patents. github.io

In lead optimization, this compound can serve as a starting point for systematic modification to enhance its drug-like properties. danaher.comspirochem.com The ethynyl group is particularly amenable to modification, allowing for the exploration of a wide range of substituents to probe the structure-activity relationship (SAR). chemscene.com For instance, Sonogashira coupling reactions can be used to attach various aryl or alkyl groups to the ethynyl moiety, thereby optimizing interactions with the target protein. The difluoromethoxy group itself is a lead optimization tool, often introduced to improve metabolic stability and other ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties. nih.govwuxiapptec.com

Materials Science and Functional Materials

The unique electronic and structural characteristics of this compound also make it a promising candidate for applications in materials science, particularly in the development of functional organic materials.

Integration into Conjugated Polymer Systems for Electronic Applications

The ethynyl group of this compound allows for its use as a monomer in the synthesis of conjugated polymers. researchgate.net Conjugated polymers are organic macromolecules with alternating single and double bonds that exhibit interesting electronic and optical properties. mdpi.com Polymers of 2-ethynylpyridine (B158538) have been synthesized and shown to possess a conjugated backbone, making them potentially useful in electronic devices. researchgate.netsigmaaldrich.com

The incorporation of the difluoromethoxy group into a conjugated polymer backbone is expected to influence its electronic properties. The electron-withdrawing nature of the -OCF₂H group can lower the HOMO and LUMO energy levels of the polymer, which can be advantageous for applications in organic solar cells and organic light-emitting diodes (OLEDs). Furthermore, the fluorine atoms can enhance the polymer's stability and influence its morphology in thin films. The synthesis of such polymers could be achieved through polymerization of the ethynyl group, for example, via transition metal catalysis. mdpi.com

Development of Optoelectronic or Photonic Materials

The combination of a pyridine ring and a difluoromethoxy group suggests that this compound could be a building block for novel optoelectronic and photonic materials. rsc.orgtaylorfrancis.com Pyridine-containing oligomers and polymers are known to have interesting photophysical properties. rsc.org The introduction of fluorine can further modulate these properties. mdpi.com

Materials incorporating this compound could find use in areas such as nonlinear optics, where the polarization of the molecule can be tuned by the difluoromethoxy group. Additionally, the compound could be integrated into photonic crystal structures to create materials with specific optical properties. mdpi.comnih.gov The ethynyl group provides a versatile point of attachment for incorporating the molecule into larger systems or onto surfaces. The development of such materials could lead to new technologies in sensing, optical computing, and telecommunications. coplweb.ca

Agrochemical Research Applications

Development of Novel Agrochemical Scaffolds (Conceptual)

Conceptually, this compound serves as a valuable building block for the synthesis of novel agrochemical scaffolds. The difluoromethoxy (-OCF₂H) group, in particular, is increasingly utilized in the design of modern agrochemicals. researchgate.net This group can act as a bioisostere for other functional groups, modulating key physicochemical properties such as lipophilicity, metabolic stability, and binding affinity to target enzymes or receptors. adelphi.edumdpi.com The introduction of the difluoromethoxy group can lead to enhanced biological activity and a more favorable environmental profile compared to non-fluorinated analogues. researchgate.net

The ethynyl group at the 5-position of the pyridine ring offers a versatile handle for further chemical modifications. Through well-established coupling reactions, such as the Sonogashira coupling, a wide array of substituents can be introduced at this position. This allows for the systematic exploration of the chemical space around the pyridine core, enabling the fine-tuning of biological activity against specific agricultural pests or weeds. This modular approach is crucial in the rational design of new active ingredients with improved efficacy and selectivity. The combination of the difluoromethoxylated pyridine core with diverse functionalities introduced via the ethynyl group provides a conceptual framework for generating libraries of novel compounds for high-throughput screening in agrochemical discovery programs. nih.gov

Chemical Biology Probes and Tools

Chemical biology relies on the use of small molecules to study and manipulate biological systems. Molecular probes, which are specifically designed molecules that can interact with and report on biological targets, are essential tools in this field. The structure of this compound incorporates features that are highly amenable to the design and synthesis of such probes.

Synthesis of Molecular Probes for Interrogating Biological Systems (Conceptual)

The terminal alkyne functionality of this compound is a key feature for its conceptual application in the synthesis of molecular probes. This group can readily participate in "click chemistry" reactions, most notably the copper-catalyzed azide-alkyne cycloaddition (CuAAC), to attach reporter molecules such as fluorophores, biotin (B1667282) tags, or other affinity labels. nih.gov This allows for the creation of activity-based probes or imaging agents.

For instance, if a larger molecule incorporating the this compound scaffold is found to have an affinity for a particular protein, the ethynyl group can be used to attach a fluorescent dye. The resulting fluorescent probe could then be used to visualize the localization of the target protein within cells or tissues. mdpi.com Similarly, attaching a biotin tag would enable the affinity-based purification and subsequent identification of the protein target and its binding partners. nih.gov

The difluoromethoxy group can also play a role in the design of these probes by influencing their cell permeability and metabolic stability, ensuring that the probe can reach its intended target in a complex biological environment. The pyridine core itself is a common motif in biologically active molecules, increasing the likelihood that derivatives of this compound could be developed into selective probes for specific biological pathways or targets. nih.gov The modular nature of synthesizing probes from this building block would allow for the rapid generation of a variety of tools to interrogate complex biological systems.

Spectroscopic and Advanced Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy serves as a cornerstone for the structural analysis of organic molecules, providing granular insights into the chemical environment of magnetically active nuclei. For 2-(Difluoromethoxy)-5-ethynylpyridine (B6199402) , a multi-pronged NMR approach, encompassing ¹H, ¹³C, and ¹⁹F nuclei, along with two-dimensional techniques, is essential for an unambiguous assignment of its molecular architecture.

While specific experimental data for this compound is not widely available in the cited literature, the following sections outline the expected spectral characteristics based on the known principles of NMR spectroscopy and data from analogous structures.

¹H NMR for Proton Environment Analysis

The ¹H NMR spectrum of This compound is anticipated to reveal distinct signals corresponding to each unique proton in the molecule. The aromatic protons on the pyridine (B92270) ring are expected to appear in the downfield region, typically between δ 7.0 and 8.5 ppm, exhibiting characteristic coupling patterns (doublets and doublet of doublets) that would allow for their specific assignment. The ethynyl (B1212043) proton is predicted to resonate as a singlet in the range of δ 3.0-3.5 ppm. The most characteristic signal would be the proton of the difluoromethoxy group, which is expected to appear as a triplet due to coupling with the two adjacent fluorine atoms, likely in the region of δ 6.5-7.5 ppm.

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns for this compound.

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|

| Pyridine H-3 | 7.0 - 8.5 | dd |

| Pyridine H-4 | 7.0 - 8.5 | d |

| Pyridine H-6 | 7.0 - 8.5 | d |

| Ethynyl H | 3.0 - 3.5 | s |

¹³C NMR for Carbon Skeleton Elucidation

The ¹³C NMR spectrum provides a detailed map of the carbon framework of This compound . The pyridine ring carbons are expected to resonate in the aromatic region (δ 110-160 ppm). The carbon of the difluoromethoxy group will be significantly influenced by the attached fluorine atoms, appearing as a triplet with a large one-bond carbon-fluorine coupling constant (¹JCF), likely in the range of δ 110-120 ppm. The two carbons of the ethynyl group will have characteristic shifts, with the terminal carbon appearing around δ 80-90 ppm and the carbon attached to the pyridine ring resonating at a slightly different chemical shift.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound.

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Pyridine C-2 | 150 - 160 |

| Pyridine C-3 | 110 - 125 |

| Pyridine C-4 | 135 - 150 |

| Pyridine C-5 | 115 - 130 |

| Pyridine C-6 | 145 - 155 |

| Ethynyl C (terminal) | 80 - 90 |

| Ethynyl C (internal) | 75 - 85 |

¹⁹F NMR for Fluorine Environment Characterization

¹⁹F NMR spectroscopy is a highly sensitive technique for characterizing fluorine-containing compounds. For This compound , the two fluorine atoms of the difluoromethoxy group are chemically equivalent and are expected to produce a single signal in the ¹⁹F NMR spectrum. This signal would appear as a doublet due to coupling with the adjacent proton (¹JFH). The chemical shift of this signal would be indicative of the electronic environment of the fluorine nuclei.

2D NMR Techniques (COSY, HSQC, HMBC) for Connectivity Assignment

To definitively assign all proton and carbon signals and to establish the connectivity between different parts of the molecule, a suite of two-dimensional (2D) NMR experiments would be employed.

COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between protons, helping to trace the connectivity of the protons on the pyridine ring.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with their directly attached carbon atoms, allowing for the unambiguous assignment of the carbon signals for the protonated carbons.

Mass Spectrometry (MS) Techniques

Mass spectrometry is an indispensable tool for determining the molecular weight and elemental composition of a compound. For This compound , high-resolution mass spectrometry is particularly valuable.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, which allows for the determination of the elemental formula of the molecule. The monoisotopic mass of This compound (C₈H₅F₂NO) is calculated to be 169.0339 Da.

An ESI-HRMS experiment would be expected to show a prominent ion corresponding to the protonated molecule, [M+H]⁺, with a measured m/z value extremely close to the calculated value of 170.0417. This high degree of accuracy would provide strong evidence for the elemental composition of the compound.

Table 3: Predicted HRMS Data for this compound.

| Ion | Calculated m/z |

|---|---|

| [M]⁺ | 169.0339 |

| [M+H]⁺ | 170.0417 |

The fragmentation pattern observed in the mass spectrum would also provide valuable structural information, with potential losses of fragments such as CHF₂, C₂H, and COCHF₂.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis

Tandem mass spectrometry (MS/MS) is a powerful analytical technique used to determine the structure of a molecule by fragmenting a selected precursor ion and analyzing the resulting product ions. This process provides a fragmentation fingerprint that is characteristic of the molecule's structure. In the analysis of this compound (monoisotopic mass: 169.03392 Da), a precursor ion, such as the protonated molecule [M+H]⁺, is first isolated. uni.lu This ion is then subjected to collision-induced dissociation (CID), causing it to break apart into smaller, stable fragment ions.

The fragmentation pathways can be predicted based on the molecule's structure. Common fragmentation events for this compound would likely involve the cleavage of the ether bond, loss of the ethynyl group, or fragmentation of the pyridine ring. nih.gov The analysis of these fragments helps to confirm the connectivity of the atoms within the molecule. For instance, the homolytic cleavage of the 3-phenoxy C-O bond is a characteristic fragmentation pattern for similar pyridine derivatives. nih.gov

The predicted mass-to-charge ratios (m/z) for various adducts of the parent molecule serve as a starting point for identifying the precursor ion in an MS spectrum.

| Adduct Type | Predicted m/z |

|---|---|

| [M+H]⁺ | 170.04120 |

| [M+Na]⁺ | 192.02314 |

| [M+NH₄]⁺ | 187.06774 |

| [M-H]⁻ | 168.02664 |

Following the selection of the [M+H]⁺ precursor ion (m/z 170.04120), a theoretical fragmentation pattern can be proposed to aid in the interpretation of the resulting MS/MS spectrum.

| Proposed Fragment Ion | Neutral Loss | Fragment m/z | Description |

|---|---|---|---|

| [C₇H₄F₂NO]⁺ | C₂H | 145.0255 | Loss of the ethynyl radical |

| [C₇H₅NO]⁺• | CHF₂ | 119.0371 | Cleavage and loss of the difluoromethyl group |

| [C₈H₅NO]⁺• | F₂ | 119.0371 | Loss of difluorine (less common) |

| [C₅H₄N]⁺ | C₃HF₂O | 78.0344 | Fragmentation of the difluoromethoxy-ethynyl side chains |

Chromatographic Methods for Purity and Mixture Analysis

Chromatographic techniques are essential for separating this compound from impurities, starting materials, or byproducts, thereby allowing for its quantification and purity assessment.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a primary method for the purity analysis of non-volatile and thermally sensitive compounds. For a polar molecule like this compound, a reversed-phase HPLC (RP-HPLC) method is typically employed. ptfarm.pl In this setup, the compound is separated on a nonpolar stationary phase (e.g., C18) with a polar mobile phase. The separation is based on the differential partitioning of the analyte between the two phases. A gradient elution, where the composition of the mobile phase is changed over time (e.g., by increasing the concentration of an organic solvent like acetonitrile in water), is often used to achieve optimal separation. ptfarm.pl Detection is commonly performed using a UV-Vis detector, as the pyridine ring system contains a chromophore that absorbs UV light. ptfarm.pl

| Parameter | Condition |

|---|---|

| Column | Octadecyl (C18), e.g., 250 x 4.6 mm, 5 µm |

| Mobile Phase | Acetonitrile and Water (or buffer) gradient |

| Flow Rate | 1.0 mL/min |

| Detection | UV at ~240 nm |

| Injection Volume | 10 µL |

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust technique for the analysis of volatile and semi-volatile compounds. jneonatalsurg.commdpi.com this compound is expected to have sufficient volatility and thermal stability to be amenable to GC-MS analysis. The sample is first vaporized and separated based on its boiling point and interactions with a stationary phase within a capillary column. shimadzu.com As the separated components elute from the column, they are introduced into a mass spectrometer, which ionizes them (typically via electron ionization, EI) and separates the resulting ions based on their mass-to-charge ratio. The resulting mass spectrum provides a fragmentation pattern that can be used for definitive identification by comparison with spectral libraries (e.g., NIST). shimadzu.com

| Parameter | Condition |

|---|---|

| Column | Nonpolar capillary column (e.g., 5% phenyl polysiloxane) |

| Carrier Gas | Helium |

| Inlet Temperature | ~250 °C |

| Oven Program | Temperature ramp (e.g., 50 °C to 300 °C) |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| MS Detector | Quadrupole or Ion Trap |

Vibrational Spectroscopy

Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, are used to identify the functional groups present in a molecule by probing its molecular vibrations.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations such as stretching and bending. utdallas.edu Each functional group has a characteristic absorption frequency, making IR spectroscopy an excellent tool for qualitative analysis. The IR spectrum of this compound is expected to show distinct bands corresponding to its key structural features.

The presence of a terminal alkyne is typically confirmed by a sharp, weak absorption band for the C≡C stretch and a strong, sharp band for the ≡C-H stretch. utdallas.edu The aromatic pyridine ring will exhibit C-H stretching absorptions at wavenumbers slightly above 3000 cm⁻¹ and C=C/C=N ring stretching vibrations in the 1600-1400 cm⁻¹ region. libretexts.orgvscht.cz The difluoromethoxy group will be characterized by strong C-O and C-F stretching bands.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Terminal Alkyne (≡C-H) | Stretching | ~3300 | Strong, Sharp |

| Aromatic (C-H) | Stretching | 3100-3000 | Medium |

| Alkyne (C≡C) | Stretching | ~2100 | Weak, Sharp |

| Aromatic Ring (C=C, C=N) | Stretching | 1600-1450 | Medium to Strong |

| Ether (Ar-O-C) | Stretching | 1250-1000 | Strong |

| Fluoroalkane (C-F) | Stretching | 1100-1000 | Strong |

Raman Spectroscopy

Raman spectroscopy is a light scattering technique that provides information about the vibrational modes of a molecule and is complementary to IR spectroscopy. aps.org While IR spectroscopy relies on a change in dipole moment during a vibration, Raman spectroscopy depends on a change in polarizability. Consequently, symmetric, non-polar bonds often produce strong signals in Raman spectra. For this compound, the C≡C triple bond stretch is expected to be particularly Raman active. utdallas.edu The symmetric "breathing" modes of the pyridine ring are also characteristically strong in Raman spectra.

| Functional Group | Vibrational Mode | Expected Raman Shift (cm⁻¹) | Expected Intensity |

|---|---|---|---|

| Terminal Alkyne (≡C-H) | Stretching | ~3300 | Medium |

| Alkyne (C≡C) | Stretching | ~2100 | Strong |

| Aromatic Ring | Symmetric Ring Breathing | ~1000 | Strong |

| Aromatic Ring (C=C, C=N) | Stretching | 1600-1450 | Medium |

X-ray Crystallography for Solid-State Structural Elucidation

As of the current available scientific literature, detailed X-ray crystallographic data for the solid-state structure of this compound has not been publicly reported. While the molecular structure can be predicted and analyzed using various spectroscopic and computational methods, single-crystal X-ray diffraction analysis, which provides definitive experimental evidence of the three-dimensional arrangement of atoms and molecules in a crystalline solid, is not present in published research.

The determination of a crystal structure through X-ray crystallography involves a multi-step process that includes the growth of a suitable single crystal, diffraction of X-rays by the crystal lattice, and subsequent analysis of the diffraction pattern to elucidate the precise atomic coordinates, bond lengths, bond angles, and intermolecular interactions. Such data is invaluable for understanding the compound's physical properties, stability, and potential interactions in a solid-state environment.

Although specific crystallographic parameters for this compound are not available, the general principles of X-ray diffraction would be applicable for its structural elucidation. Should such a study be undertaken, it would be anticipated to provide key insights into the planarity of the pyridine ring, the conformation of the difluoromethoxy group, and the spatial arrangement of the ethynyl substituent. Furthermore, analysis of the crystal packing would reveal any significant intermolecular forces, such as hydrogen bonds, halogen bonds, or π-π stacking interactions, which govern the supramolecular architecture.

Researchers seeking to understand the solid-state properties of this compound would need to perform a dedicated crystallographic study. Until such experimental data becomes available, any discussion of its solid-state structure remains speculative and based on theoretical modeling.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations

Density Functional Theory (DFT) for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of many-body systems. researchgate.netnih.gov It is particularly valuable for predicting the reactivity of molecules by analyzing parameters derived from the electron density. For 2-(Difluoromethoxy)-5-ethynylpyridine (B6199402), DFT calculations can provide a wealth of information.

Detailed DFT studies would typically involve geometry optimization to find the most stable three-dimensional arrangement of the atoms. Following optimization, various electronic properties can be calculated. Key parameters include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical stability and reactivity. nanobioletters.com A smaller gap suggests higher reactivity.

Furthermore, DFT can be used to generate Molecular Electrostatic Potential (MEP) maps. nih.gov These maps visualize the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the nitrogen atom of the pyridine (B92270) ring and the oxygen of the difluoromethoxy group are expected to be regions of negative potential, while the hydrogen atom of the ethynyl (B1212043) group would likely be a site of positive potential. These insights are invaluable for predicting how the molecule will interact with other reagents.

Global reactivity descriptors, such as chemical hardness, softness, and electronegativity, can also be derived from DFT calculations, offering further predictions about the molecule's stability and reaction tendencies. researchgate.net

Table 1: Illustrative DFT-Calculated Properties for this compound This table presents hypothetical data for illustrative purposes, as specific experimental or published computational results for this compound are not available.

| Parameter | Illustrative Value | Significance |

|---|---|---|

| HOMO Energy | -7.2 eV | Indicates the molecule's ability to donate electrons. |

| LUMO Energy | -1.5 eV | Indicates the molecule's ability to accept electrons. |

| HOMO-LUMO Gap | 5.7 eV | Reflects chemical reactivity and kinetic stability. |

| Dipole Moment | 2.5 Debye | Quantifies the overall polarity of the molecule. |

| Chemical Hardness (η) | 2.85 eV | Measures resistance to change in electron distribution. |

| Chemical Potential (μ) | -4.35 eV | Describes the escaping tendency of electrons. |

Ab Initio Methods for High-Accuracy Calculations

Ab initio (Latin for "from the beginning") methods are quantum chemistry calculations that rely on first principles without the inclusion of experimental data. emerginginvestigators.org These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC), can provide highly accurate results, though they are often more computationally expensive than DFT.

For this compound, high-accuracy ab initio calculations could be employed to refine the geometric parameters (bond lengths and angles) and energies obtained from DFT. They are particularly useful for benchmarking the results of less computationally demanding methods and for studying systems where electron correlation effects are significant. For instance, ab initio methods could provide a very precise calculation of the rotational barrier around the C-O bond of the difluoromethoxy group, offering insight into the conformational preferences of the molecule.

Molecular Modeling and Simulation

While quantum chemical calculations provide a static picture of a molecule, molecular modeling and simulation techniques are used to study its dynamic behavior and interactions with its environment. These methods are essential for understanding how this compound might behave in a biological system, for example.

Conformational Analysis and Stereochemistry

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. mdpi.comcwu.edu For this compound, the primary focus of conformational analysis would be the rotation around the bond connecting the difluoromethoxy group to the pyridine ring.

Computational methods can systematically rotate this bond and calculate the energy of each resulting conformation. nih.gov This process generates a potential energy surface that reveals the most stable (lowest energy) conformations and the energy barriers between them. Understanding the preferred conformation is critical, as the three-dimensional shape of a molecule dictates how it can interact with other molecules, such as biological receptors. mdpi.com The presence of the two fluorine atoms on the methoxy (B1213986) group introduces specific steric and electronic effects that would significantly influence its conformational preferences. nih.gov

Docking Studies in Scaffold Design Research

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor), such as a protein. nih.govmdpi.com This method is fundamental in drug discovery for screening virtual libraries of compounds against a biological target.

In the context of scaffold design, this compound could be considered a scaffold or a fragment for building larger, more complex molecules. Docking studies would be used to predict how this scaffold might bind to the active site of a target protein. malariaworld.orgnih.gov The simulation scores the different binding poses based on factors like hydrogen bonding, hydrophobic interactions, and electrostatic interactions. For this molecule, the pyridine nitrogen could act as a hydrogen bond acceptor, while the ethynyl group could participate in π-π stacking or other interactions within a binding pocket. nih.gov The results of such studies can guide the chemical modification of the scaffold to improve its binding affinity and selectivity for a specific target. nih.gov

Table 2: Illustrative Molecular Docking Results for this compound against a Hypothetical Kinase Target This table presents hypothetical data for illustrative purposes.

| Parameter | Illustrative Value | Interpretation |

|---|---|---|

| Binding Affinity | -7.5 kcal/mol | A measure of the strength of the interaction. More negative values indicate stronger binding. |

| Key Interactions | Hydrogen bond with ASP 168 | The pyridine nitrogen acts as a hydrogen bond acceptor with a key amino acid residue. |

| Pi-Alkyl interaction with LEU 83 | The pyridine ring interacts with the side chain of a leucine (B10760876) residue. |

Molecular Dynamics Simulations for Understanding Flexibility and Interactions

Molecular Dynamics (MD) simulations provide a dynamic view of molecular systems by simulating the movement of atoms and molecules over time. nih.gov An MD simulation would place this compound in a simulated environment, such as a box of water molecules, and calculate the forces between all atoms to model their motion.

These simulations are invaluable for understanding the flexibility of the molecule and how it interacts with its surroundings. mdpi.com For this compound, an MD simulation could reveal how water molecules arrange themselves around the solute, providing insights into its solubility. If docked to a protein, MD simulations can assess the stability of the predicted binding pose over time. nih.gov The simulation can show whether the initial interactions are maintained, or if the ligand shifts to a different orientation within the binding site, providing a more realistic assessment of the binding event than static docking alone.

Prediction of Spectroscopic Properties from Computational Models

Computational models, particularly those based on Density Functional Theory (DFT), are adept at predicting the spectroscopic properties of molecules like this compound. These predictions are crucial for interpreting experimental spectra and confirming the molecule's structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations can predict the ¹H, ¹³C, and ¹⁹F NMR chemical shifts. The electron-withdrawing nature of the difluoromethoxy group is expected to significantly influence the electronic environment of the pyridine ring. The fluorine atoms will cause a characteristic downfield shift for the methoxy carbon in the ¹³C NMR spectrum and will exhibit complex spin-spin coupling with the attached proton. The ethynyl group, also being electron-withdrawing, will further modulate the chemical shifts of the pyridine ring protons and carbons. Computational studies on substituted pyridines and related aromatic compounds help in refining these predictions. ijres.orgnih.gov

Infrared (IR) Spectroscopy: The vibrational frequencies of this compound can be calculated to predict its IR spectrum. Key vibrational modes would include the C≡C stretch of the ethynyl group, typically appearing in the 2100-2260 cm⁻¹ region, and the C-H stretch of the alkyne at around 3300 cm⁻¹. researchgate.net The C-F stretching vibrations of the difluoromethoxy group are expected to produce strong absorptions in the fingerprint region (1000-1200 cm⁻¹). Additionally, the characteristic ring vibrations of the substituted pyridine core can be predicted. Theoretical studies on ethynylpyridine dimers have shown that intermolecular interactions, such as hydrogen bonding involving the ethynyl C-H, can lead to shifts in the vibrational frequencies. researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy: Time-dependent DFT (TD-DFT) calculations can be used to predict the electronic transitions and thus the UV-Vis absorption spectrum. rsc.org The π-system of the pyridine ring, extended by the ethynyl group, will be the primary chromophore. The difluoromethoxy group, while not part of the conjugated system, can influence the absorption maxima through its electronic effects on the pyridine ring. Computational studies on related heterocyclic systems provide a basis for understanding how such substitutions affect the electronic absorption spectra. researchgate.net

| Spectroscopic Technique | Predicted Property | Expected Range/Value | Influencing Factors |

|---|---|---|---|

| ¹H NMR | Chemical Shifts (ppm) | Ring Protons: 7.5-8.5 Alkynyl Proton: ~3.0 Methoxy Proton: ~6.5 (t) | -OCF₂H and -C≡CH electron-withdrawing effects |

| ¹³C NMR | Chemical Shifts (ppm) | Ring Carbons: 120-160 Alkynyl Carbons: 75-95 Methoxy Carbon: ~115 (t) | Hybridization and electronegativity of substituents |

| ¹⁹F NMR | Chemical Shift (ppm) | -140 to -160 (d) | Coupling with methoxy proton |

| IR | Vibrational Frequencies (cm⁻¹) | C≡C stretch: ~2115 ≡C-H stretch: ~3300 C-F stretches: 1000-1200 | Bond strengths and atomic masses |

| UV-Vis | λmax (nm) | ~250-280 | π-conjugation of the pyridine and ethynyl groups |

Reaction Mechanism Elucidation through Computational Approaches

Computational chemistry is an invaluable tool for exploring the potential reactivity of this compound and elucidating the mechanisms of its reactions. nih.govrsc.org Quantum chemical calculations can map out potential energy surfaces for various reactions, identifying transition states and intermediates to determine the most likely reaction pathways.

Cycloaddition Reactions: The ethynyl group is a versatile functional group that can participate in various cycloaddition reactions. For instance, the [3+2] cycloaddition with azides (a "click" reaction) to form triazoles is a common transformation. Computational studies can model the transition state of this reaction, providing insights into its kinetics and regioselectivity. The electronic nature of the substituted pyridine ring will influence the reactivity of the alkyne. Theoretical studies on similar 1,3-dipolar cycloaddition reactions provide a framework for predicting the behavior of this specific substrate. researchgate.net

Metal-Catalyzed Cross-Coupling Reactions: The ethynylpyridine moiety can readily undergo reactions like the Sonogashira coupling. Computational modeling can help in understanding the catalytic cycle, including the oxidative addition, transmetalation, and reductive elimination steps. The electronic properties of the 2-(difluoromethoxy) substituent can be computationally analyzed to predict its influence on the reaction rates and yields.

Reactions at the Pyridine Ring: While the pyridine ring is generally electron-deficient, the substituents will modulate its reactivity towards electrophilic and nucleophilic attack. Computational studies can predict the most likely sites for substitution. For instance, dearomatization-rearomatization sequences are a known pathway for the functionalization of pyridines at the C3 position. researchgate.net Theoretical calculations can assess the feasibility of such reaction pathways for this compound. The impact of substituents on the reactivity of pyridine derivatives in reactions with radicals, such as OH radicals in atmospheric chemistry, has also been explored computationally. oberlin.edu

| Reaction Type | Potential Reactants | Predicted Product Type | Computational Insights Provided |

|---|---|---|---|

| [3+2] Cycloaddition | Organic Azides | Triazole-substituted Pyridine | Transition state energies, activation barriers, regioselectivity |

| Sonogashira Coupling | Aryl Halides (with Pd/Cu catalyst) | Di-substituted Alkyne | Mechanism of catalytic cycle, ligand effects |

| Electrophilic Aromatic Substitution | Electrophiles (e.g., NO₂⁺) | Substituted Pyridine | Reaction energy profiles, regioselectivity |

| Nucleophilic Aromatic Substitution | Nucleophiles (e.g., NH₃) | Substituted Pyridine | Activation barriers, stability of intermediates |

Challenges and Future Perspectives in the Research of 2 Difluoromethoxy 5 Ethynylpyridine

Overcoming Synthetic Challenges for Scalable and Sustainable Production

The synthesis of 2-(Difluoromethoxy)-5-ethynylpyridine (B6199402) on a large scale in an environmentally friendly manner presents considerable challenges. The introduction of the difluoromethoxy (OCF2H) group onto an aromatic ring is often not trivial and can require harsh conditions or expensive reagents. Traditional methods for difluoromethoxylation can suffer from low yields and the formation of side products.

Sustainable production necessitates the use of greener solvents, catalysts, and energy-efficient processes. Current synthetic routes may rely on hazardous reagents and solvents, making them unsuitable for large-scale, environmentally conscious production. Future research must focus on developing catalytic methods, potentially using earth-abundant metals, for the efficient and selective difluoromethoxylation of the pyridine (B92270) ring. Furthermore, the ethynyl (B1212043) group can be sensitive to certain reaction conditions, adding another layer of complexity to the synthesis. The development of a convergent synthetic strategy, where the difluoromethoxylated pyridine and the ethynyl group are introduced in the final steps, could be a viable approach for a more efficient and scalable process.

Table 1: Comparison of Potential Synthetic Strategies

| Strategy | Potential Advantages | Potential Challenges |

| Linear Synthesis | Stepwise control over functionalization | Longer reaction sequence, potentially lower overall yield |

| Convergent Synthesis | Higher overall yield, greater flexibility | Compatibility of coupling partners |

| Late-stage Functionalization | Rapid access to analogs from a common intermediate | Regioselectivity and functional group tolerance |

Development of Novel Reaction Methodologies and Transformations